1-(Dimethyl-1,3-thiazol-4-yl)butane-1,3-dione
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Overview
Description
1-(Dimethyl-1,3-thiazol-4-yl)butane-1,3-dione is a heterocyclic organic compound featuring a thiazole ring. Thiazoles are known for their diverse biological activities and are integral to various pharmaceutical and industrial applications . This compound, with its unique structure, holds significant potential in multiple scientific domains.
Preparation Methods
The synthesis of 1-(Dimethyl-1,3-thiazol-4-yl)butane-1,3-dione typically involves the reaction of thiazole derivatives with appropriate carbonyl compounds. One common method includes the condensation of 2-aminothiazoles with α-halocarbonyl compounds under mild conditions . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(Dimethyl-1,3-thiazol-4-yl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Common reducing agents such as lithium aluminum hydride can convert the compound into its corresponding thiazolidine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions are prevalent, with the C-5 atom of the thiazole ring being particularly reactive. Major products from these reactions include substituted thiazoles and thiazolidines.
Scientific Research Applications
1-(Dimethyl-1,3-thiazol-4-yl)butane-1,3-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is utilized in the production of dyes, fungicides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 1-(Dimethyl-1,3-thiazol-4-yl)butane-1,3-dione involves its interaction with various molecular targets. The thiazole ring’s aromaticity allows it to participate in π-π interactions and hydrogen bonding, influencing biochemical pathways and enzyme activities . These interactions can modulate cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
1-(Dimethyl-1,3-thiazol-4-yl)butane-1,3-dione can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug that also contains a thiazole moiety.
Abafungin: An antifungal agent with a thiazole ring.
What sets this compound apart is its unique substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H11NO2S |
---|---|
Molecular Weight |
197.26 g/mol |
IUPAC Name |
1-(2,5-dimethyl-1,3-thiazol-4-yl)butane-1,3-dione |
InChI |
InChI=1S/C9H11NO2S/c1-5(11)4-8(12)9-6(2)13-7(3)10-9/h4H2,1-3H3 |
InChI Key |
QTRIBCCMGKKYKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)C)C(=O)CC(=O)C |
Origin of Product |
United States |
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